1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17-6-2-3-11(12(17)19)13(20)18-7-4-10(5-8-18)21-14-16-15-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYTWHUJABRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-2-pyridone with 4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the 1,3,4-thiadiazole moiety. The presence of this structural feature in the compound under discussion suggests potential activity against various cancer cell lines.
- Mechanism of Action: Research indicates that derivatives of 1,3,4-thiadiazole can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. For instance, compounds with this structure have shown efficacy against Ehrlich's Ascites Carcinoma cells and other cancer types through mechanisms involving the inhibition of key kinases such as ERK1/2 .
- Case Studies: In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines including lung (A549) and breast cancer (MCF7). Notably, certain derivatives exhibited significant antiproliferative effects with IC50 values indicating strong activity .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. The thiadiazole component is known for its ability to enhance the antimicrobial properties of various derivatives.
- Antibacterial and Antifungal Activity: A study on related compounds demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the incorporation of thiadiazole into piperidine derivatives can yield effective antimicrobial agents .
Neuropharmacological Applications
The structural components of this compound may also confer neuropharmacological benefits.
- CNS Activity: Compounds similar to 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one have been studied for their potential neuroprotective effects. For example, certain derivatives have shown promise in modulating neurotransmitter systems and providing neuroprotection in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Core Structural Similarities
All compared compounds share the 1-methyl-1,2-dihydropyridin-2-one scaffold linked to a piperidine ring via a carbonyl group. Variations arise in the substituents on the piperidine ring, which critically influence physicochemical properties and biological activity.
Key Analogs and Their Properties
Structural and Functional Insights
Pyridine-based substituents (e.g., 6-methylpyridin-2-yloxy) offer moderate polarity and hydrogen-bonding capabilities, while the thienopyridine in adds sulfur-mediated hydrophobic interactions.
Lipophilicity and Solubility :
- The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- The methoxy group in may enhance aqueous solubility compared to sulfur-containing analogs.
Thiadiazole derivatives are frequently explored in anticancer and antimicrobial research due to their heterocyclic reactivity .
Biological Activity
The compound 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a derivative of the biologically active 1,3,4-thiadiazole scaffold. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system has been recognized for its broad spectrum of biological activities. Compounds containing this scaffold have demonstrated various pharmacological effects including:
- Antimicrobial
- Antitumor
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
These properties stem from the ability of thiadiazole derivatives to interact with multiple biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-thiadiazole compounds showed potent activity against different bacterial strains. The structural modifications on the thiadiazole moiety were crucial for enhancing antimicrobial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| 1-Methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine] | Moderate antibacterial activity | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | High activity against E. coli and S. aureus |
Anticancer Activity
The anticancer potential of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine] has been evaluated against various cancer cell lines. Notably, compounds with the thiadiazole unit have shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase | |
| HepG2 | 9.6 | Downregulation of MMP2 and VEGFA |
These findings suggest that the compound may function through multiple pathways including cell cycle modulation and apoptosis induction.
Anti-inflammatory Activity
Thiadiazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
A series of studies have focused on synthesizing and characterizing new thiadiazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several new thiadiazole derivatives and evaluated their anticancer activity against HepG2 and MCF-7 cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity.
- Molecular Docking Studies : Molecular docking studies revealed that these compounds could effectively bind to key proteins involved in cancer progression, suggesting a rational basis for their observed biological activities.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for constructing the 1,2-dihydropyridin-2-one core in this compound?
- Methodological Answer : The 1,2-dihydropyridin-2-one moiety can be synthesized via cyclization reactions using substituted pyridine precursors. For example, Clauson–Kaas reactions (using 2-nitroaniline and dimethoxytetrahydrofuran) followed by reduction and lactam formation are effective, as demonstrated in multi-step syntheses of structurally related dihydropyridinones . Amide bond formation between the piperidine and dihydropyridinone units can be achieved using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions.
Q. How should spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For instance, the dihydropyridinone carbonyl carbon typically resonates at δ ~165–175 ppm in 13C NMR, while the thiadiazole protons appear as singlets near δ 8.5–9.0 ppm in 1H NMR .
- IR : Confirm the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
Q. What crystallographic methods are used to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous confirmation. Crystals grown via slow evaporation (e.g., in DCM/hexane mixtures) can reveal bond angles, stereochemistry, and intermolecular interactions. For example, X-ray studies of pyrroloquinoxaline derivatives confirmed planarity of heterocyclic cores and spatial orientation of substituents .
Advanced Questions
Q. How can reaction conditions be optimized for introducing the 1,3,4-thiadiazol-2-yloxy group onto the piperidine ring?
- Methodological Answer :
- Step 1 : Prepare 2-mercapto-1,3,4-thiadiazole and activate it using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution with a pre-functionalized piperidine (e.g., 4-hydroxy-piperidine).
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., Pd-based catalysts for coupling steps) .
- Step 3 : Purify via column chromatography (gradient elution) and validate purity using HPLC-MS .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HL-60, K562) with IC₅₀ calculations .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or ion channels .
Q. How can impurity profiles be characterized during scale-up synthesis?
- Methodological Answer :
- Analytical HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect byproducts. Compare retention times to reference standards .
- LC-MS/MS : Identify impurities via fragmentation patterns. For example, hydrolyzed amide bonds or oxidized thiadiazole rings may appear as +16 or +18 Da adducts .
- Stability studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolytic or photolytic degradation pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace thiadiazole with triazole or oxadiazole) and compare bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with mutagenesis studies .
- Thermal analysis : DSC/TGA can correlate melting points/thermal stability with structural rigidity introduced by the piperidine-thiadiazole linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
